molecular formula C20H15BrO2 B054864 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol CAS No. 112529-19-8

4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol

Cat. No. B054864
M. Wt: 369.3 g/mol
InChI Key: MSKCVIWSIKALRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is of particular interest due to its ability to interact with receptors in the human body, which has led to its investigation as a potential treatment for a variety of medical conditions.

Mechanism Of Action

The mechanism of action for 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol is not fully understood. However, studies have shown that this compound has the ability to bind to specific receptors in the human body, which can trigger a variety of biological responses.

Biochemical And Physiological Effects

Research has shown that 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol has a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol in lab experiments is its ability to interact with specific receptors in the human body. This makes it a valuable tool for investigating the biological mechanisms underlying various medical conditions. However, the complex synthesis method for this compound can be a limitation, as it requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol. One area of interest is its potential as a treatment for cancer, particularly in combination with other therapies. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory conditions. Finally, further investigation is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis method for 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-bromophenol with magnesium to form a Grignard reagent. This reagent is then reacted with 4-hydroxyphenyl-2-phenylethyl ketone to form the desired compound.

Scientific Research Applications

Research on 4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol has primarily focused on its potential therapeutic applications. Studies have shown that this compound has the ability to interact with receptors in the human body, which has led to its investigation as a potential treatment for cancer, inflammation, and other medical conditions.

properties

CAS RN

112529-19-8

Product Name

4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol

Molecular Formula

C20H15BrO2

Molecular Weight

369.3 g/mol

IUPAC Name

4-[2-bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol

InChI

InChI=1S/C20H17BrO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,19-20,22-23H

InChI Key

MSKCVIWSIKALRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Br

synonyms

1,1-bis(4-hydroxyphenyl)-2-bromo-2-phenylethylene
BHPBPE

Origin of Product

United States

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